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Compound of Interest

Compound Name: 2-Anilinophenylacetic acid

Cat. No.: B1207824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-anilinophenylacetic acid
esters, compounds of significant interest in medicinal chemistry, notably as analogs and

prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. Two primary

synthetic strategies are presented: a two-step approach involving the synthesis of the parent

carboxylic acid followed by esterification, and a direct one-pot synthesis of the ester.

Overview of Synthetic Strategies
The synthesis of 2-anilinophenylacetic acid esters can be broadly approached via two logical

pathways. Route A involves the initial formation of the diphenylamine core to create the

carboxylic acid, which is then subjected to a separate esterification step. Route B achieves the

final ester in a single synthetic operation through a direct coupling reaction.
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Figure 1: High-level overview of the two primary synthetic routes to 2-anilinophenylacetic
acid esters.
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Protocol 1: Two-Step Synthesis via Ullmann
Condensation and Fischer Esterification (Route A)
This route is advantageous when the parent carboxylic acid is a desired intermediate or when

various ester derivatives are planned from a single batch of the acid. The synthesis of

Diclofenac, 2-(2-(2,6-dichloroanilino)phenyl)acetic acid, is used here as a representative

example.

Step 1A: Synthesis of 2-Anilinophenylacetic Acid via
Goldberg Reaction
The Goldberg reaction, a variation of the Ullmann condensation, forms the C-N bond between

an aniline and an aryl halide.[1] This protocol is based on established copper-catalyzed

amination reactions.
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Caption: Workflow for the synthesis of the 2-anilinophenylacetic acid core via the Goldberg

reaction.

Experimental Protocol:

Reaction Setup: To a three-necked flask equipped with a reflux condenser and mechanical

stirrer, add 2-chlorobenzoic acid (1.0 eq), aniline (1.1 eq), potassium carbonate (K₂CO₃, 2.0

eq) as the base, and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or

dimethylformamide (DMF).

Reaction: Heat the mixture to a high temperature (typically 150-210°C) and maintain for

several hours until thin-layer chromatography (TLC) indicates the consumption of the starting

materials.[1]

Workup: Cool the reaction mixture to room temperature. Pour into water and acidify with a

strong acid (e.g., HCl) to precipitate the product.

Purification: Filter the crude product, wash with water, and recrystallize from a suitable

solvent (e.g., ethanol/water mixture) to yield the pure 2-anilinophenylacetic acid derivative.

Step 1B: Fischer Esterification
This classic method uses an acid catalyst to combine a carboxylic acid and an alcohol. The

following protocol is adapted from the synthesis of various Diclofenac esters.[2]

Experimental Protocol:

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 2-
anilinophenylacetic acid derivative (e.g., Diclofenac, 1.0 eq) in an excess of the desired

alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.[2]

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to

the mixture (typically 1-2 mL).[2]
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Reaction: Reflux the reaction mixture with continuous stirring at 80°C. Monitor the progress

of the reaction by TLC until esterification is complete.[2]

Workup: After completion, remove the excess alcohol by distillation under reduced pressure.

[2]

Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with a

saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by

a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under vacuum to obtain the crude ester. Further purification can be achieved by

column chromatography or recrystallization.

Quantitative Data for Diclofenac Esters[2]

Ester Derivative Alcohol Used Yield (%) Melting Point (°C)

Methyl Ester Methanol - -

Ethyl Ester Ethanol - -

n-Propyl Ester n-Propanol - -

Isopropyl Ester Isopropanol 82% 88-90

n-Butyl Ester n-Butanol 68% 138-140

Note: Specific yields for methyl, ethyl, and n-propyl esters were not provided in the cited source

but are synthesized using the same direct esterification method.

Protocol 2: Direct One-Pot Synthesis via Copper-
Catalyzed N-Arylation (Route B)
This method directly couples an aniline with a phenylacetic acid ester derivative, offering a

more streamlined approach to the final product. The following protocol is based on a patented

synthesis of a Diclofenac ester.[3]
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Caption: Workflow for the direct, one-pot synthesis of a 2-anilinophenylacetic acid ester.

Experimental Protocol:

Reaction Setup: In a three-necked flask, combine methyl o-iodophenylacetate (1.0 eq), 2,6-

dichloroaniline (1.0 eq), copper(I) iodide (CuI, 0.1-0.2 eq), D-glucosamine hydrochloride (0.1-

0.2 eq) as a ligand, and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).[3]

Solvent Addition: Add a mixture of dimethyl sulfoxide (DMSO) and water as the solvent

system and stir to dissolve the components.[3]

Reaction: Heat the reaction mixture while stirring, maintaining the temperature between 100-

110°C for 8-10 hours.[3]

Workup: After the reaction is complete, add ethyl acetate to the mixture. Centrifuge the

mixture and collect the supernatant liquid containing the product.[3]

Quantitative Data for Direct Synthesis of Methyl 2-(2,6-dichloroanilino)phenylacetate[3]
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Reagent Molar Ratio (to Aryl Iodide)

Methyl o-iodophenylacetate 1.0

2,6-Dichloroaniline 1.0

CuI 0.1 - 0.2

D-glucosamine HCl 0.1 - 0.2

Cs₂CO₃ 2.0 - 3.0

Result Value

Yield 95.5 - 96.1%

Purity (HPLC) 98.7 - 98.8%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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